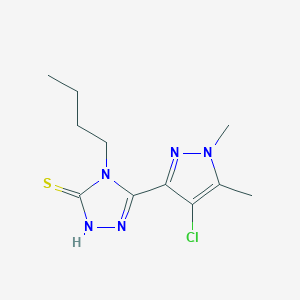![molecular formula C16H18N4O4S B280025 ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280025.png)
ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases. This compound has been shown to have lipid-lowering effects, which can help reduce the risk of heart disease, stroke, and other cardiovascular events.
Mecanismo De Acción
The mechanism of action of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves the inhibition of ATP citrate lyase (ACL), which is an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver. By inhibiting ACL, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate reduces the production of cholesterol and triglycerides in the liver, which leads to a reduction in LDL cholesterol levels in the blood.
Biochemical and Physiological Effects:
ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has several biochemical and physiological effects that contribute to its lipid-lowering effects. In addition to inhibiting ACL, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to activate AMP-activated protein kinase (AMPK), which is an enzyme that plays a key role in regulating cellular energy metabolism. Activation of AMPK leads to an increase in fatty acid oxidation and a decrease in fatty acid synthesis, which contributes to the lipid-lowering effects of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate is its safety and tolerability in humans. This compound has been shown to be well-tolerated in clinical trials, with no significant adverse effects reported. In addition, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to have a synergistic effect when combined with other lipid-lowering drugs, which could potentially lead to better outcomes for patients with cardiovascular disease.
One of the limitations of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate is its relatively low potency compared to other lipid-lowering drugs, such as statins. This may limit its effectiveness in certain patient populations, particularly those with very high LDL cholesterol levels.
Direcciones Futuras
There are several potential future directions for the development of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate. One area of research could focus on the use of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in combination with other lipid-lowering drugs, such as statins, to further reduce LDL cholesterol levels and improve outcomes for patients with cardiovascular disease. Another area of research could focus on the use of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in combination with other drugs that target different pathways involved in the development of cardiovascular disease, such as inflammation and endothelial dysfunction. Finally, there is a need for further research to better understand the long-term safety and efficacy of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in different patient populations.
Métodos De Síntesis
The synthesis of ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves a multi-step process that includes the reaction of several different chemical compounds. The first step involves the reaction of 4-methyl-5-nitro-1H-pyrazole-3-carboxylic acid with ethyl chloroformate to form ethyl 4-methyl-5-nitro-1H-pyrazole-3-carboxylate. This compound is then reacted with thionyl chloride to form ethyl 4-methyl-5-chloro-1H-pyrazole-3-carboxylate. The next step involves the reaction of this compound with 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide to form ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate, which is the final product.
Aplicaciones Científicas De Investigación
Ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cardiovascular diseases. In preclinical studies, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to have lipid-lowering effects by inhibiting the synthesis of cholesterol and triglycerides in the liver. This compound has also been shown to reduce inflammation and improve endothelial function, which are important factors in the development of cardiovascular disease.
In clinical trials, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to be safe and well-tolerated in humans. This compound has also been shown to significantly reduce LDL cholesterol levels, which is a major risk factor for cardiovascular disease. In addition, ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been shown to have a synergistic effect when combined with other lipid-lowering drugs, such as statins.
Propiedades
Fórmula molecular |
C16H18N4O4S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H18N4O4S/c1-3-24-16(23)9-7-10(20(2)19-9)14(22)18-15-12(13(17)21)8-5-4-6-11(8)25-15/h7H,3-6H2,1-2H3,(H2,17,21)(H,18,22) |
Clave InChI |
MQZNXHMTNNGHRG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)


![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)